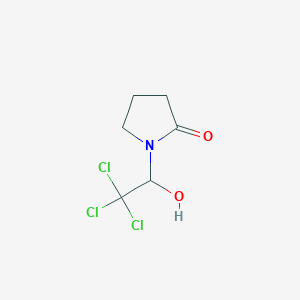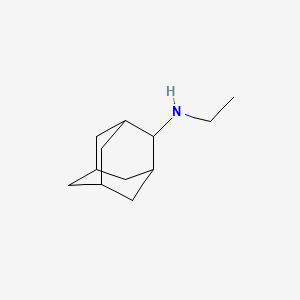![molecular formula C26H10O10 B11709493 1,1',3,3'-tetraoxo-1H,1'H,3H,3'H-6,6'-bibenzo[de]isochromene-7,7'-dicarboxylic acid](/img/structure/B11709493.png)
1,1',3,3'-tetraoxo-1H,1'H,3H,3'H-6,6'-bibenzo[de]isochromene-7,7'-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’,3,3’-tetraoxo-1H,1’H,3H,3’H-6,6’-bibenzo[de]isochromene-7,7’-dicarboxylic acid is a complex organic compound with a molecular formula of C26H10O10 This compound is known for its unique structure, which includes multiple oxo groups and carboxylic acid functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,3,3’-tetraoxo-1H,1’H,3H,3’H-6,6’-bibenzo[de]isochromene-7,7’-dicarboxylic acid typically involves the cyclization of precursor compounds under specific conditions. One common method involves the reductive cyclization of substituted perylenetetracarboxylic acid derivatives. For example, the reductive cyclization of 2,2’-di(4-chlorophenyl)-1,1’,3,3’-tetraoxo-2,2’,3,3’-tetrahydro-1H,1’H-6,6’-di(benzo[de]isoquinoline)-7,7’-dicarboxylic acid potassium salt can be achieved using thiourea dioxide in an aqueous-alkaline solution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reducing agents and reaction conditions can significantly impact the yield and purity of the final product. Common reducing agents used in industrial processes include sodium dithionite, sodium hydroxymethanesulfinate, and thiourea dioxide .
Analyse Chemischer Reaktionen
Types of Reactions
1,1’,3,3’-tetraoxo-1H,1’H,3H,3’H-6,6’-bibenzo[de]isochromene-7,7’-dicarboxylic acid undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form derivatives with fewer oxo groups.
Cyclization: Reductive cyclization can lead to the formation of complex ring structures.
Substitution: Substituents on the aromatic rings can be replaced under specific conditions.
Common Reagents and Conditions
Reducing Agents: Thiourea dioxide, sodium dithionite, sodium hydroxymethanesulfinate.
Solvents: Aqueous-alkaline solutions are commonly used to facilitate these reactions.
Major Products
The major products formed from these reactions include various reduced derivatives and cyclized compounds, which can have different oxidation states and functional groups .
Wissenschaftliche Forschungsanwendungen
1,1’,3,3’-tetraoxo-1H,1’H,3H,3’H-6,6’-bibenzo[de]isochromene-7,7’-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of perylene dyes and other complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Materials Science: Utilized in the development of organic semiconductors and light-emitting materials.
Industry: Employed in the production of dyes and pigments for textiles and other materials.
Wirkmechanismus
The mechanism of action of 1,1’,3,3’-tetraoxo-1H,1’H,3H,3’H-6,6’-bibenzo[de]isochromene-7,7’-dicarboxylic acid involves its interaction with various molecular targets. The compound’s multiple oxo groups and carboxylic acid functionalities allow it to participate in redox reactions and form stable complexes with metal ions. These interactions can influence the compound’s reactivity and its ability to act as a catalyst or inhibitor in various chemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Perylenetetracarboxylic Acid Derivatives: These compounds share a similar core structure and are used in similar applications, such as dyes and organic semiconductors.
Naphthalenetetracarboxylic Acid Derivatives: These compounds have a related structure and are also used in the production of dyes and pigments.
Uniqueness
1,1’,3,3’-tetraoxo-1H,1’H,3H,3’H-6,6’-bibenzo[de]isochromene-7,7’-dicarboxylic acid is unique due to its specific arrangement of oxo groups and carboxylic acid functionalities. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific and industrial applications .
Eigenschaften
Molekularformel |
C26H10O10 |
|---|---|
Molekulargewicht |
482.3 g/mol |
IUPAC-Name |
10-(10-carboxy-2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaen-8-yl)-2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-8-carboxylic acid |
InChI |
InChI=1S/C26H10O10/c27-21(28)11-3-7-15-19-13(23(31)35-25(15)33)5-1-9(17(11)19)10-2-6-14-20-16(26(34)36-24(14)32)8-4-12(18(10)20)22(29)30/h1-8H,(H,27,28)(H,29,30) |
InChI-Schlüssel |
NKXCPBMOSPDLLY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=CC=C(C3=C1C4=C5C(=CC=C6C5=C(C=C4)C(=O)OC6=O)C(=O)O)C(=O)O)C(=O)OC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Bromo-2-[(E)-[(4-bromophenyl)imino]methyl]phenol](/img/structure/B11709415.png)

![Ethyl 2,2,2-trichloro-1-{[(4-fluoroanilino)carbothioyl]amino}ethylcarbamate](/img/structure/B11709423.png)
![5-[(3-Bromophenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione](/img/structure/B11709424.png)
![(5E)-5-(3-chlorobenzylidene)-2-[(2-chlorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B11709443.png)
![1-{benzyl[2-(2,4,5-trichlorophenoxy)propanoyl]amino}-4-tert-butyl-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B11709447.png)
![(2E)-1-[4-(dimethylamino)phenyl]-3-(pyridin-2-yl)prop-2-en-1-one](/img/structure/B11709453.png)


![Ethyl 2-{[(3-nitrophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B11709472.png)


![2-[(2-Chlorophenyl)methylideneamino]phenol](/img/structure/B11709499.png)
